Scandium nitrate
Description
Structure
2D Structure
Properties
IUPAC Name |
scandium(3+);trinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.Sc/c3*2-1(3)4;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCYEXJMCFQPPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sc+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N3O9Sc | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10890696 | |
| Record name | Nitric acid, scandium(3+) salt (3:1) | |
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Molecular Weight |
230.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentahydrate: White crystals; [Strem Chemicals MSDS] | |
| Record name | Scandium(III) nitrate | |
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CAS No. |
13465-60-6 | |
| Record name | Scandium nitrate | |
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| Record name | Nitric acid, scandium(3+) salt (3:1) | |
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| Record name | Nitric acid, scandium(3+) salt (3:1) | |
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| Record name | Scandium trinitrate | |
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| Record name | SCANDIUM NITRATE | |
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Synthetic Methodologies for Scandium Nitrate Compounds
Direct Synthesis Routes from Scandium Precursors
Direct synthesis methods provide fundamental pathways to obtaining scandium nitrate (B79036) from readily available scandium compounds. These routes are foundational in the production of both hydrated and anhydrous forms of the salt.
A prevalent method for synthesizing scandium nitrate involves the reaction of scandium oxide (Sc₂O₃) with nitric acid (HNO₃). scandium.orgnumberanalytics.com This process typically yields hydrated this compound. The reaction can be represented by the following equation:
Sc₂O₃ + 6HNO₃ → 2Sc(NO₃)₃ + 3H₂O researchgate.net
To facilitate the dissolution of the relatively inert scandium oxide, the mixture is often heated. researchgate.net Following the reaction, the resulting aqueous solution of this compound can be concentrated and crystallized to obtain the solid product. scandium.org For instance, dissolving scandium oxide in nitric acid and subsequently drying with a desiccant like phosphorus pentoxide can yield the tetrahydrate form, Sc(NO₃)₃·4H₂O. rare-earths.net
Table 1: Synthesis of this compound from Scandium Oxide
| Reactants | Product | Key Conditions | Citation |
| Scandium Oxide (Sc₂O₃), Nitric Acid (HNO₃) | This compound (Sc(NO₃)₃) | Heating may be required to facilitate the reaction. | scandium.orgnumberanalytics.comresearchgate.net |
| Scandium Oxide (Sc₂O₃), Nitric Acid (HNO₃) | This compound Tetrahydrate (Sc(NO₃)₃·4H₂O) | Drying with phosphorus pentoxide after dissolution. | rare-earths.net |
While less common due to the reactivity of the metal, scandium metal (Sc) can also be reacted with nitrogen-containing oxidants to produce this compound. A specific method involves the reaction of scandium metal with dinitrogen tetroxide (N₂O₄). wikipedia.orgassignmentpoint.com This reaction directly yields anhydrous this compound and nitrogen monoxide.
The balanced chemical equation for this synthesis is:
Sc + 3N₂O₄ → Sc(NO₃)₃ + 3NO rare-earths.netwikipedia.org
This route is particularly useful for producing the anhydrous salt, avoiding the co-production of water that is typical in aqueous acid-base reactions.
For the specific preparation of anhydrous this compound, a non-aqueous route starting from scandium chloride (ScCl₃) is effective. wikipedia.org This synthesis involves the reaction of anhydrous scandium chloride with dinitrogen pentoxide (N₂O₅). rare-earths.netwikipedia.org This method is crucial for applications where the presence of water is detrimental.
Table 2: Anhydrous this compound Synthesis
| Scandium Precursor | Reagent | Product | Citation |
| Scandium Metal (Sc) | Dinitrogen Tetroxide (N₂O₄) | Anhydrous this compound (Sc(NO₃)₃) | rare-earths.netwikipedia.orgassignmentpoint.com |
| Scandium Chloride (ScCl₃) | Dinitrogen Pentoxide (N₂O₅) | Anhydrous this compound (Sc(NO₃)₃) | rare-earths.netwikipedia.org |
Hydrated forms of this compound are the most commonly encountered and can be prepared through several straightforward methods. One common approach is the reaction of scandium hydroxide (B78521) (Sc(OH)₃) with nitric acid. wikipedia.orgchembk.com This acid-base neutralization reaction yields this compound tetrahydrate upon concentration and crystallization. wikipedia.orgchembk.com
Another simple route to hydrated this compound is the dissolution of the anhydrous salt in water. rare-earths.net The anhydrous this compound readily absorbs moisture to form various hydrates. smolecule.com Research has identified multiple hydrated forms, including the dihydrate, trihydrate, and tetrahydrate, which often crystallize in the monoclinic system. wikipedia.org The pentahydrate is also a known form. smolecule.com The degree of hydration can be influenced by the crystallization conditions. For example, upon heating in the air at 50 °C, the tetrahydrate can be converted to the dihydrate. wikipedia.org
Anhydrous this compound Synthesis from Scandium Chloride
Solvothermal Synthesis for Controlled Crystallization
Solvothermal synthesis is an advanced method that allows for the formation of high-purity, well-defined crystals of scandium-containing materials. smolecule.comevitachem.com This technique involves dissolving a scandium salt, such as this compound, in a solvent under elevated temperatures and pressures. smolecule.com These conditions enhance the solubility of reactants and promote the controlled nucleation and growth of crystals.
This method has been successfully employed in the synthesis of giant-pore metal-organic frameworks (MOFs) using this compound as the metal source. researchgate.net For instance, scandium trimesate and terephthalate (B1205515) MOFs with MIL-100 and MIL-101 structures have been synthesized under solvothermal conditions. researchgate.net The choice of solvent is critical; for example, the synthesis of MIL-101(Sc) from hydrated this compound and terephthalic acid required anhydrous N,N-dimethylformamide (DMF), as the presence of water led to the formation of different Sc-MOF structures. researchgate.net
Precursor Synthesis Methods for Functional Materials Development
This compound is a versatile precursor for the synthesis of a wide array of functional materials. samaterials.com Its utility stems from its solubility and its ability to decompose into scandium oxide upon heating. scandium.orgamericanelements.com This property is leveraged in the creation of advanced ceramics, catalysts, and electronic components.
Table 3: Functional Materials Derived from this compound
| Functional Material | Application | Synthesis Note | Citation |
| Scandia-Stabilized Zirconia (ScSZ) | Electrolyte for Solid Oxide Fuel Cells (SOFCs) | This compound is a precursor for producing the ScSZ electrolyte. smolecule.comsamaterials.com | rare-earths.netsmolecule.comsamaterials.com |
| Scandium-Doped Materials | Optoelectronics (Lasers, Photodetectors) | Used to incorporate scandium to modify electronic structures and improve efficiency. | scandium.org |
| Scandium-Incorporated Indium Oxide | Electron Transport Layer in Transistors | This compound hydrate (B1144303) is a precursor for preparing this semiconductor material. | |
| Scandium-Aluminum Alloys | Aerospace, Sports Equipment | Serves as a precursor in the production of these high-strength, lightweight alloys. | samaterials.com |
In the field of energy, this compound is used to produce scandia-stabilized zirconia (ScSZ), a promising electrolyte material for solid oxide fuel cells (SOFCs) due to its high ionic conductivity. rare-earths.netsmolecule.comsamaterials.com In electronics and optics, it serves as a precursor for fabricating scandium-doped materials for lasers and photodetectors, where scandium incorporation enhances performance. scandium.org It can also be used to prepare scandium-incorporated indium oxide, which acts as an electron transport layer in light-emitting field-effect transistors. Furthermore, this compound is a starting material for creating catalysts used in organic reactions, such as the Beckmann rearrangement and the isomerization of allylic alcohols. wikipedia.org
Advanced Structural and Coordination Chemistry of Scandium Nitrate
Complexation with Organic Ligands
The interaction of scandium(III) nitrate (B79036) with organic ligands leads to the formation of sophisticated coordination compounds. The small ionic radius and high charge density of the Sc³⁺ ion heavily influence the stoichiometry, coordination number, and geometry of the resulting complexes.
A notable characteristic of scandium nitrate's coordination chemistry is its propensity to form dimeric and even polymeric structures, particularly with N-donor heterocyclic ligands. smolecule.com This contrasts with the behavior of larger lanthanide ions, which often form mononuclear complexes under similar conditions. mdpi.comnih.gov For example, the reaction of hydrated this compound with 2,2'-bipyridyl (bipy) yields a dinuclear complex, [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)]. nih.govosti.gov This dimeric structure is a recurring theme, with other examples including hydroxide-bridged aqua-nitrate complexes. iucr.orgresearchgate.net The formation of these bridged structures is a direct consequence of the smaller, more polarizing Sc³⁺ ion, which promotes hydrolysis and condensation. researchgate.net
This compound forms stable complexes with various organic ligands, including bipyridine (bipy), phenanthroline (phen), and carbamide (urea). mdpi.comnih.govwikipedia.org
Bipyridine and Phenanthroline: In the dimeric complex [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)], each scandium center is eight-coordinate. It is bound to two nitrogen atoms from one bipyridyl ligand, four oxygen atoms from two bidentate nitrate groups, and two oxygen atoms from the bridging hydroxyl groups. mdpi.comnih.gov A similar dimeric structure is formed with phenanthroline, [(phen)(NO₃)₂Sc(µ-OMe)₂Sc(NO₃)₂(phen)], which is also eight-coordinate but features methoxy (B1213986) bridges instead of hydroxy bridges. nih.govresearchgate.net While these dimeric forms are common, mononuclear complexes such as [Sc(terpy)(NO₃)₃] (where terpy is 2,2′:6,2′′-terpyridine) and reports of [Sc(bipy)₂(NO₃)₃] and [Sc(phen)₂(NO₃)₃] also exist, showcasing the influence of reaction conditions and ligand-to-metal ratios on the final structure. mdpi.comresearchgate.net
Carbamide (Urea): this compound also reacts with carbamide to form new coordination compounds. wikipedia.orgresearchgate.net While the specific structures of scandium-carbamide complexes are still under detailed investigation, related complexes with other trivalent metals provide insight. For instance, indium and gadolinium nitrates form complexes with urea (B33335) exhibiting coordination numbers of 6 and 10, respectively, with varying roles for water and nitrate groups in the coordination sphere. researchgate.net
| Complex Formula | Ligands | Sc³⁺ Coordination Number | Structural Features | Reference |
|---|---|---|---|---|
| [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)] | 2,2'-Bipyridine, Nitrate, Hydroxide (B78521) | 8 | Dimeric, Hydroxy-bridged | mdpi.comnih.gov |
| [(phen)(NO₃)₂Sc(µ-OMe)₂Sc(NO₃)₂(phen)] | 1,10-Phenanthroline, Nitrate, Methoxide (B1231860) | 8 | Dimeric, Methoxy-bridged | nih.govresearchgate.net |
| [Sc(terpy)(NO₃)₃] | 2,2′:6,2′′-Terpyridine, Nitrate | 9 | Monomeric | mdpi.com |
| This compound-Carbamide Complexes | Carbamide (Urea), Nitrate | Not specified | New coordination compounds synthesized | wikipedia.orgresearchgate.net |
Bridging ligands are fundamental to the formation of dimeric this compound structures. The most common bridging ligands are hydroxide (OH⁻) and methoxide (OCH₃⁻).
Hydroxide (μ-OH): Dimeric bis(μ-hydroxy) complexes are well-documented for scandium. nih.gov In these structures, two hydroxide ions bridge two scandium centers, often forming a planar Sc₂(μ-OH)₂ rhombus. mdpi.com This structural motif is central to complexes like [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)] and [(NO₃)(H₂O)₃Sc(µ-OH)₂Sc(H₂O)₃(NO₃)]²⁺. mdpi.comresearchgate.net The formation of these hydroxy-bridged species is often a result of the hydrolysis of coordinated water molecules, driven by the high Lewis acidity of the Sc³⁺ ion. researchgate.net
Methoxide (μ-OMe): The methoxide group can perform a similar bridging function. The reaction between this compound and phenanthroline in methanol (B129727) yields the dimeric complex [(phen)(NO₃)₂Sc(µ-OMe)₂Sc(NO₃)₂(phen)], which contains two methoxy bridges connecting the eight-coordinate scandium centers. nih.govresearchgate.net
Coordination with Bipyridine, Phenanthroline, and Carbamide Ligands
Structural Diversity of this compound Salts
The structural chemistry of this compound salts is diverse, featuring different modes of nitrate coordination and a range of distorted coordination polyhedra. iucr.org
The nitrate ions in this compound salts can be located in different positions relative to the scandium ion's coordination sphere. iucr.org
Inner-sphere Coordination: Ligands residing in the inner coordination sphere are directly bonded to the central metal ion. libretexts.org In most of the discussed complexes, such as [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)] and [Sc₂(NO₃)₂(OH)₂(H₂O)₆]Cl₂, the nitrate ions act as bidentate ligands, with two of their oxygen atoms directly bonded to the scandium center. mdpi.comiucr.orgosti.gov They can also be monodentate.
Outer-sphere Coordination: Counter-ions and solvent molecules that are not directly bonded to the metal but are present in the crystal lattice for charge balance or to fill space are in the outer coordination sphere. libretexts.org In the complex [Sc₂(NO₃)₂(OH)₂(H₂O)₆]Cl₂, the two chloride ions are located in the outer sphere, balancing the 2+ charge of the dimeric scandium cation. iucr.orgosti.gov
Mixed-sphere Coordination: Some compounds feature nitrate ions in both the inner and outer coordination spheres simultaneously. iucr.org An example is (H₂O)₄Sc(k²-NO₃)₂·H₂O, which contains two bidentate nitrate ligands in the inner sphere and one nitrate anion in the outer sphere. iucr.org Another complex, [NO]₂[Sc(NO₃)₅], contains four bidentate and one monodentate nitrate ion, all within the inner sphere, showcasing mixed denticity.
Due to the steric and electronic constraints imposed by multiple chelating and bridging ligands, this compound complexes rarely adopt idealized coordination geometries. Instead, they exhibit a variety of distorted polyhedra. mdpi.comiucr.org
Distorted Triangulated Dodecahedron: This geometry is observed for the eight-coordinate scandium centers in the dimeric complex [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)]. mdpi.comresearchgate.netescholarship.org The arrangement of the eight donor atoms (two from bipy, four from two nitrates, and two from two hydroxides) around the scandium ion is best described by this distorted shape. mdpi.com
Distorted Pentagonal-Bipyramidal: In the seven-coordinate dimeric salt [Sc₂(NO₃)₂(OH)₂(H₂O)₆]Cl₂, each scandium ion is coordinated by a bidentate nitrate, two bridging hydroxides, and three water molecules, resulting in a distorted pentagonal-bipyramidal ScO₇ polyhedron. iucr.orgnih.gov
Other geometries reported for scandium complexes include the bicapped trigonal antiprism and dodecahedron, further illustrating the structural flexibility of the Sc³⁺ ion. rsc.org
| Complex/Salt | Sc³⁺ Coordination Number | Coordination Geometry | Reference |
|---|---|---|---|
| [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)] | 8 | Distorted Triangulated Dodecahedron | mdpi.comescholarship.org |
| [Sc₂(NO₃)₂(OH)₂(H₂O)₆]Cl₂ | 7 | Distorted Pentagonal-Bipyramidal | iucr.orgnih.gov |
Inner-sphere, Outer-sphere, and Mixed-sphere Nitrate Coordination
Hydration Studies of Scandium(III) Aqua Ions
The behavior of the scandium(III) ion in aqueous solutions is complex, with its hydration sphere being a subject of extensive research. The coordination number and geometry are highly dependent on conditions and the counter-ions present. tandfonline.com
The precise structure of the hydrated scandium(III) ion in aqueous solution has been investigated by various experimental techniques, leading to a range of observed coordination numbers (CN), from six to eight. tandfonline.commdpi.com Methods such as X-ray Absorption Fine Structure (XAFS), Large-Angle X-ray Scattering (LAXS), and Raman spectroscopy have been pivotal in these determinations. acs.orgnih.gov
Early Raman spectroscopic studies on aqueous scandium perchlorate (B79767) solutions suggested the presence of a stable hexaaqua scandium(III) cation, [Sc(H₂O)₆]³⁺. acs.org These measurements identified a weak, polarized band at 442 cm⁻¹, assigned to the ν₁(a₁g) mode of an octahedral ScO₆ core, indicating a centrosymmetric [Sc(H₂O)₆]³⁺ complex with Oₕ symmetry. acs.org The Sc-O bond length for the [Sc(H₂O)₆]³⁺ cluster was found to be consistent with the experimentally determined bond length of 2.18 Å from EXAFS. acs.org In the solid state, hexahydrated scandium(III) ions have been identified in the crystal structure of the double salt [Sc(H₂O)₆][Sc(CH₃SO₃)₆], with Sc-O distances of 2.085(6) and 2.086(5) Å. nih.govresearchgate.net
However, other advanced techniques suggest a coordination number greater than six in solution. tandfonline.com XAFS and LAXS studies on acidic aqueous solutions of scandium triflate and perchlorate point towards an eight-coordinate scandium(III) ion. nih.govresearchgate.net The structure is best described as a distorted bicapped trigonal prism, similar to that found in the crystalline solid Sc(H₂O)₈₃. mdpi.comnih.gov These studies revealed a complex hydration model, sometimes referred to as "6 + 1 + 1" coordination. tandfonline.comresearchgate.net This model consists of six water molecules forming a trigonal prism at a mean Sc-O bond distance of 2.17 Å, one capping water molecule at approximately 2.32 Å, and a potential second capping water molecule at a more distant ~2.5 Å. mdpi.comnih.govresearchgate.net The LAXS study also identified a second hydration sphere containing about 12 water molecules at a mean distance of 4.27 Å from the scandium ion. nih.govresearchgate.netrsc.org
The existence of seven-coordinate scandium has also been reported. tandfonline.com In some crystalline hydrates, the [Sc(H₂O)₇]³⁺ ion has been observed with a distorted monocapped trigonal prismatic structure and an average Sc-O distance of 2.19 Å in the prism. researchgate.net Furthermore, in less acidic solutions, scandium(III) can hydrolyze to form a dimeric complex, [(H₂O)₅Sc(μ-OH)₂Sc(H₂O)₅]⁴⁺, which contains seven-coordinate scandium ions. tandfonline.commdpi.com
The choice of counter-ion significantly affects which hydrated complex crystallizes from solution, highlighting the delicate equilibrium between different aqua complexes. tandfonline.com
Table 1: Experimentally Determined Coordination Environments of the Scandium(III) Aqua Ion
| Coordination Number (CN) | Geometry | Experimental Method | Sc-O Bond Distances (Å) | State |
| 6 | Octahedral | Raman Spectroscopy acs.org | ~2.18 acs.org | Aqueous Solution (Perchlorate) |
| 6 | Octahedral | X-ray Crystallography nih.govresearchgate.net | 2.085, 2.086 nih.govresearchgate.net | Solid State ([Sc(H₂O)₆][Sc(CH₃SO₃)₆]) |
| 7 | Monocapped Trigonal Prism | X-ray Crystallography researchgate.net | ~2.19 (prism), 2.29 (cap) researchgate.net | Solid State |
| 7 | - | XAFS/LAXS tandfonline.comnih.gov | ~2.145 nih.gov | Aqueous Solution (as [(H₂O)₅Sc(μ-OH)₂Sc(H₂O)₅]⁴⁺) |
| 8 | Distorted Bicapped Trigonal Prism | XAFS/LAXS nih.govresearchgate.net | 2.17 (prism), 2.32 (cap 1), ~2.5 (cap 2) nih.gov | Aqueous Solution (Acidic) |
| 8 | Dicapped Trigonal Prism | X-ray Crystallography mdpi.com | 2.17 (prism), 2.32 (cap 1), ~2.5 (cap 2) mdpi.com | Solid State (Sc(H₂O)₈₃) |
The coordination chemistry of scandium is significantly influenced by the steric and electronic properties of the ligands involved. escholarship.orgresearchgate.net The small ionic radius and high charge density of the Sc³⁺ ion make it a strong Lewis acid, a factor that, along with ligand characteristics, dictates the final structure of its complexes. researchgate.net
Steric Influence: The size and spatial arrangement of ligands play a crucial role in determining the coordination number and geometry around the scandium center. Bulky ligands can sterically hinder the approach of additional ligands, often resulting in lower coordination numbers. For instance, hydro-tris-pyrazolylborate ("Tp") ligands can be tuned sterically by modifying the substituents on the pyrazolyl rings. cdnsciencepub.com In a complex with a particularly bulky Tp ligand, one of the pyrazolyl rings was found to be only weakly bound to the scandium center due to extreme steric crowding. cdnsciencepub.com Similarly, in complexes with large macrocyclic ligands like 1,4,7,10-tetrakis(3-pyridazylmethyl)-1,4,7,10-tetraazacyclododecane (Lᵖʸᵈ), the large size of the pendant arms can shield the metal and sterically prevent the coordination of additional small molecules like water. nih.govacs.org
Conversely, less sterically demanding ligands allow for higher coordination numbers. The reaction of hydrated this compound with 2,2'-bipyridyl (bipy) results in an eight-coordinate, dinuclear complex, [(bipy)(NO₃)₂Sc(μ-OH)₂Sc(NO₃)₂(bipy)]. escholarship.org This contrasts with the mononuclear complexes typically formed with larger lanthanide ions under similar conditions, highlighting how the smaller size of Sc³⁺ leads to different structural outcomes. escholarship.orgresearchgate.net
Electronic Influence: The electronic properties of a ligand, such as the electron-donating or electron-withdrawing nature of its functional groups, have a profound effect on the stability and bonding within scandium complexes. researchgate.netnih.gov Scandium(III) is considered a "hard" metal ion and thus prefers to bind with "hard" donor atoms like oxygen over softer donors like nitrogen. rsc.org In complexes containing both, the Sc-O interactions are generally stronger and play a major role in determining the structure. nih.gov
Ligand functionalization can tune the electronic structure of the entire complex. nih.gov In metal-organic frameworks (MOFs), the introduction of electron-withdrawing groups on the organic linkers influences the charge distribution within the framework. researchgate.net The binding energy of Sc 2p electrons, measured by X-ray photoelectron spectroscopy (XPS), increases with the ionicity of the bond between scandium and the ligand. rsc.org For ligands like DOTA derivatives containing phosphinic acid groups, the "harder" character of the phosphorus-bound oxygen atoms leads to strong interactions with Sc³⁺, enabling complex formation even in very acidic solutions where carboxylate analogues would be less effective. rsc.org This strong affinity can lead to the initial formation of "out-of-cage" complexes where the scandium ion is coordinated only by the oxygen atoms of the pendant arms. rsc.org
Table 2: Effect of Ligand Properties on Scandium(III) Coordination
| Ligand Type | Key Property | Resulting Scandium Complex Feature | Example |
| Bipyridyl (bipy) | Moderate Sterics | Forms an 8-coordinate, hydroxy-bridged dimer, [(bipy)(NO₃)₂Sc(μ-OH)₂Sc(NO₃)₂(bipy)]. escholarship.org | This compound + 2,2'-bipyridyl escholarship.org |
| Hydro-tris-pyrazolylborate (Tp) | Tunable Sterics | Bulky substituents lead to lower effective coordination due to steric crowding. cdnsciencepub.com | (Tpᴹᵉ²,ᴹᵉ)Sc(CH₂SiMe₃)₂(THF) cdnsciencepub.com |
| Macrocycles (e.g., DOTA, Lᵖʸᵈ) | Steric Shielding | Large pendant arms can prevent coordination of additional small molecules (e.g., H₂O). nih.govacs.org | Sc³⁺ with Lᵖʸᵈ nih.govacs.org |
| DOTA-phosphinate analogues | Strong Electronic Donor (P=O) | The "hard" phosphinate oxygen enables complexation at very low pH, forming out-of-cage complexes. rsc.org | [Sc(DO3AP)]²⁻ rsc.org |
| Functionalized Terephthalates (in MOFs) | Electronic Tuning | Electron-withdrawing groups alter charge distribution; OH/NH₂ groups can form hydrogen bonds, creating midgap states. researchgate.netnih.gov | Sc₂(BDC-X)₃ (X=NO₂, OH, etc.) nih.gov |
Spectroscopic and Analytical Characterization of Scandium Nitrate and Its Derivatives
Vibrational Spectroscopy (IR and Raman) for Structural Elucidation
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations of scandium nitrate (B79036) and its complexes. nanografi.com These techniques are complementary, as their selection rules differ; IR spectroscopy measures the absorption of infrared light due to changes in the dipole moment, while Raman spectroscopy involves the inelastic scattering of light due to changes in polarizability. edinst.com
In the study of scandium nitrate complexes, such as the hydroxy-bridged bipyridyl dimer, [(bipy)(NO₃)₂Sc(μ-OH)₂Sc(NO₃)₂(bipy)], IR spectroscopy helps identify the coordination of the nitrate groups. nih.gov For instance, strong bands observed around 1315 cm⁻¹ and 1331 cm⁻¹ are assigned to vibrations of the coordinated nitrate group. nih.gov The presence of a broad, weak vibration centered around 3090 cm⁻¹ can be attributed to the O-H stretching of the bridging hydroxyl groups. nih.gov
Raman spectroscopy is particularly useful for studying aqueous solutions of this compound. It has been used to infer the hydration number of the Sc³⁺ ion, with some studies suggesting a hydration number of seven. researchgate.net In aqueous perchlorate (B79767) solutions, Raman studies of the hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺, have identified key vibrational modes. A weak, polarized band at 442 cm⁻¹ is assigned to the ν₁(a₁g) mode of the ScO₆ unit, while depolarized modes at 295 cm⁻¹ and 410 cm⁻¹ are attributed to the ν₅(f₂g) and ν₂(e₉) modes, respectively. acs.org The corresponding infrared active mode, ν₃(f₁ᵤ), is observed at 460 cm⁻¹. acs.org These findings support a centrosymmetric Oₕ symmetry for the ScO₆ core in this environment. acs.org
The vibrational modes of the nitrate ion itself are sensitive to its coordination environment. In its free, D₃h symmetry state, the nitrate ion has a degenerate antisymmetric stretching vibration (ν₃) that is infrared-active. berkeley.edu Upon coordination to the scandium ion or perturbation in a solvent, this degeneracy can be lifted, leading to splitting of the vibrational bands and the activation of otherwise silent modes. berkeley.edu This makes vibrational spectroscopy a sensitive probe for ion pairing and complex formation in this compound solutions. osu.edu
Table 1: Key Vibrational Frequencies for Scandium Complexes
| Complex/Ion | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
| [(bipy)(NO₃)₂Sc(μ-OH)₂Sc(NO₃)₂(bipy)] | IR | ~3090 | ν(O-H) of bridging OH | nih.gov |
| [(bipy)(NO₃)₂Sc(μ-OH)₂Sc(NO₃)₂(bipy)] | IR | 1315, 1331 | Coordinated NO₃⁻ | nih.gov |
| [Sc(H₂O)₆]³⁺ in perchlorate solution | Raman | 442 | ν₁(a₁g) of ScO₆ | acs.org |
| [Sc(H₂O)₆]³⁺ in perchlorate solution | Raman | 410 | ν₂(e₉) of ScO₆ | acs.org |
| [Sc(H₂O)₆]³⁺ in perchlorate solution | Raman | 295 | ν₅(f₂g) of ScO₆ | acs.org |
| [Sc(H₂O)₆]³⁺ in perchlorate solution | IR | 460 | ν₃(f₁ᵤ) of ScO₆ | acs.org |
X-ray Diffraction (XRD) for Crystal Structure Analysis
For this compound derivatives, single-crystal XRD has been instrumental in revealing complex structures. A notable example is the determination of the molecular structure of [(bipy)(NO₃)₂Sc(μ-OH)₂Sc(NO₃)₂(bipy)], which was found to be a dimeric complex. nih.gov The analysis showed that each scandium atom is eight-coordinate, bonded to two bidentate nitrate groups, one bipyridyl ligand, and two bridging hydroxyl groups. nih.gov The coordination geometry around the scandium ion is best described as a distorted triangulated dodecahedron. nih.gov
XRD studies also provide insights into the structure of hydrated this compound. The analysis of crystalline hydrates helps to understand the coordination environment of the scandium ion in the solid state, which can then be compared to its state in aqueous solutions.
The crystal structure of this compound pentahydrate, Sc(NO₃)₃·5H₂O, has been determined to be monoclinic with the space group P2₁/c. In this structure, the scandium ion is coordinated by four water molecules and two bidentate nitrate ions, resulting in an eight-coordinate Sc atom. The remaining water molecule is not directly coordinated to the scandium ion but is involved in hydrogen bonding within the crystal lattice.
Table 2: Crystallographic Data for a this compound Complex
| Parameter | [(bipy)(NO₃)₂Sc(μ-OH)₂Sc(NO₃)₂(bipy)] |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.323(2) |
| b (Å) | 11.037(2) |
| c (Å) | 12.158(2) |
| **β (°) ** | 98.48(3) |
| V (ų) | 1370.2(4) |
| Z | 2 |
| Source: nih.gov |
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Chemical Bonding Analysis
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful probes of the electronic structure and chemical environment of atoms in a material.
XAS, including X-ray Absorption Near Edge Structure (XANES), provides information about the oxidation state and coordination geometry of the absorbing atom. For aqueous scandium(III) nitrate solutions, XANES spectra have been used to study the coordination environment of the Sc³⁺ ion. researchgate.net By comparing experimental spectra with simulations for various coordination geometries, it was suggested that a distorted monocapped trigonal prism structure for the Sc³⁺ ion best reproduces the pre-peak feature in the XANES spectrum, which arises from the Sc 1s → 3d transition. researchgate.net
XPS analyzes the kinetic energy of electrons ejected from a material upon irradiation with X-rays. The binding energy of these core-level electrons is sensitive to the chemical state and local environment of the atom. While specific XPS studies on this compound are less common in the provided literature, the technique is broadly applicable for determining the oxidation state of scandium (Sc³⁺) and for analyzing the chemical states of the nitrogen and oxygen atoms in the nitrate groups, especially in thin films or surface-modified materials containing scandium.
Surface Morphological Characterization (SEM and AFM) of Sc-Doped Materials
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are high-resolution imaging techniques used to characterize the surface topography and morphology of materials. While not directly analyzing this compound as a bulk compound, these techniques are crucial for studying materials where this compound is used as a precursor or dopant, such as in the synthesis of thin films or nanoparticles.
Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating images that reveal information about surface topography, composition, and morphology. For example, in the synthesis of scandium-doped metal oxides, SEM can be used to visualize the particle size, shape, and agglomeration of the resulting powders.
Atomic Force Microscopy (AFM) provides even higher resolution three-dimensional surface profiles. It uses a sharp tip mounted on a cantilever to scan the sample surface. The deflection of the cantilever is measured to create a topographical map. AFM is particularly useful for characterizing the surface roughness and grain structure of scandium-doped thin films, which can be critical for their application in electronic and optical devices.
Photoluminescence (PL) Spectroscopy for Optical Property Investigations
Photoluminescence (PL) spectroscopy is a non-destructive technique that investigates the electronic structure and optical properties of materials. It involves exciting a sample with light and measuring the light emitted as the material relaxes back to its ground state.
While scandium(III) itself is not typically luminescent due to its d⁰ electronic configuration, its presence as a dopant or as a component in a host lattice can significantly influence the luminescent properties of the material. This compound can serve as a precursor for introducing scandium into various host materials, such as phosphors.
The role of scandium in these materials can be multifaceted. It can act as a sensitizer, absorbing energy and transferring it to a luminescent center, or it can modify the crystal field environment of the luminescent ions, thereby altering their emission wavelengths and intensities. PL spectroscopy is the primary tool for characterizing these effects, providing information on emission and excitation spectra, quantum efficiency, and luminescence decay lifetimes. For example, in scandium-doped materials, PL studies can reveal how the incorporation of scandium affects the energy levels and transition probabilities of the active luminescent centers.
Theoretical and Computational Investigations of Scandium Nitrate Systems
Molecular Mechanics and Quantum Chemical Studies of Coordination Complexes
The coordination chemistry of scandium(III) is a subject of considerable interest, and computational methods are pivotal in understanding the structure and stability of its complexes. Scandium nitrate (B79036), in particular, forms a variety of coordination compounds with different ligands, and their geometries can be explored through molecular mechanics and quantum chemical calculations.
Molecular mechanics (MM) offers a computationally efficient way to model the geometries of large molecules, including metal complexes. Force fields, such as MM3, can be parameterized to describe the interactions between the scandium ion and the coordinating atoms. These models treat atoms as spheres and bonds as springs, allowing for the rapid calculation of minimum energy conformations. For instance, a "points-on-a-sphere" approach within a molecular mechanics framework can be used to model metal-oxygen interactions in coordination complexes, which is relevant for the interaction between Sc³⁺ and nitrate or water ligands.
Quantum chemical methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a more rigorous description of the electronic structure and bonding in scandium nitrate complexes. These methods are used to determine optimized geometries, vibrational frequencies, and binding energies. For example, studies on scandium(III) complexes with ligands like bipyridyl (bipy) have revealed detailed structural information. The reaction of hydrated this compound with 2,2'-bipyridyl can yield a dinuclear complex, [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)]. mdpi.com In this complex, the scandium centers are eight-coordinate, a coordination number that is influenced by the presence of bidentate nitrate ligands. mdpi.com Similarly, with the tridentate ligand terpyridine (terpy), this compound forms a mononuclear complex, [Sc(terpy)(NO₃)₃]. mdpi.com
The coordination environment of scandium in these complexes is a key determinant of their properties. In the aforementioned hydroxy-bridged bipyridyl complex, the scandium atom is bound to four oxygen atoms from two bidentate nitrate groups, two nitrogen atoms from the bipyridyl ligand, and two oxygen atoms from the bridging hydroxyl groups, resulting in a distorted triangulated dodecahedron geometry. mdpi.com Such detailed structural insights are often achieved by combining experimental data from X-ray crystallography with computational modeling to refine and understand the observed geometries.
Table 1: Coordination Complexes of Scandium and Their Investigated Geometries
| Complex/System | Computational Method | Key Findings |
| Metal-amide complexes | Molecular Mechanics (MM3) | A general force field was developed for M-O interactions, applicable to scandium complexes. researchgate.net |
| [Sc(terpy)(NO₃)₃] | - | Forms a mononuclear complex. mdpi.com |
| [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)] | - | Dinuclear complex with eight-coordinate scandium centers. mdpi.com |
| Sc³⁺ with biuret (B89757) | - | Forms a squashed square-antiprismatic geometry with four bidentate biuret molecules. researchgate.net |
Ab Initio Molecular Orbital Calculations for Hydration Shells and Binding Energies
In aqueous solutions, this compound dissociates into the Sc³⁺ cation and nitrate anions. The interaction of the scandium ion with surrounding water molecules is crucial for its chemical behavior. Ab initio molecular orbital calculations are instrumental in elucidating the structure of the hydration shells and the energetics of ion-water interactions.
These calculations, performed at levels of theory such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can determine the gas-phase structures, binding energies, and thermodynamic properties of hydrated scandium clusters, [Sc(H₂O)ₙ]³⁺. acs.orgresearchgate.net Studies have shown that for the isolated hydrated scandium ion, a coordination number of six is particularly stable. acs.orgresearchgate.net The calculated Sc-O bond length for the hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺, is approximately 2.18 Å, which is in excellent agreement with experimental data from Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. acs.orgresearchgate.net
The binding energy of the water molecules to the scandium ion is significant. The theoretical binding energy for the [Sc(H₂O)₆]³⁺ cluster accounts for a substantial portion (around 54-59%) of the experimentally determined single-ion hydration enthalpy of Sc(III). acs.orgresearchgate.net This highlights the strong electrostatic interaction between the highly charged Sc³⁺ ion and the water dipoles.
The stability of the primary hydration shell is a key finding from these calculations. For instance, the hexaaquascandium(III) cluster is found to be more stable than a heptacoordinated cluster, [Sc(H₂O)₇]³⁺. acs.orgresearchgate.net However, the inclusion of a second hydration sphere in the computational model is often necessary to accurately reproduce experimental vibrational frequencies. acs.orgresearchgate.net Modeling a [Sc(H₂O)₁₈]³⁺ cluster, which includes a primary shell of six water molecules and a secondary shell of twelve, leads to calculated vibrational frequencies that are in much better agreement with experimental Raman spectroscopic data. researchgate.net This underscores the importance of both primary and secondary hydration shells in determining the properties of the hydrated scandium ion.
Table 2: Calculated Properties of Hydrated Scandium(III) Clusters from Ab Initio Studies
| Hydrated Cluster | Level of Theory | Calculated Sc-O Bond Length (Å) | Key Thermodynamic Finding |
| [Sc(H₂O)₆]³⁺ | HF, MP2 | 2.18 acs.orgresearchgate.net | Binding energy accounts for ~54-59% of experimental hydration enthalpy. acs.orgresearchgate.net |
| [Sc(H₂O)₇]³⁺ | HF, MP2 | - | Less stable than the hexacoordinated cluster. acs.orgresearchgate.net |
| [Sc(H₂O)₁₈]³⁺ | HF, MP2 | - | Inclusion of the second hydration shell improves agreement with experimental vibrational frequencies. researchgate.net |
Density Functional Theory (DFT) Modeling of Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and reactivity of scandium-containing systems, including those involving this compound. numberanalytics.com DFT offers a balance between computational cost and accuracy, making it suitable for studying complex electronic phenomena and reaction mechanisms.
DFT calculations are used to determine the electronic properties of scandium compounds, such as the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals. For example, in scandium complexes, DFT can elucidate the bonding between the scandium ion and various ligands, confirming the largely ionic nature of the interactions. uni-muenchen.de The theory can also be applied to understand the electronic structure of solid-state materials containing scandium. In studies of lanthanide nitrates, which share chemical similarities with this compound, DFT modeling has been used to investigate the effect of hydration on the electronic and spatial structures of [Ln(NO₃)₃(H₂O)ₙ] complexes. These studies show that hydrogen bonding with surrounding water molecules significantly influences the bond lengths within the complex.
Regarding reaction pathways, DFT can be used to map out potential energy surfaces for chemical reactions, identifying transition states and intermediates. numberanalytics.com While specific DFT studies on the reaction pathways of this compound are not abundant, the principles can be applied to understand its potential reactivity. For instance, DFT has been used to study the nitrate reduction reaction (NO₃RR) on metal surfaces. researchgate.net Such studies calculate the adsorption energies of intermediates and the energy barriers for different reaction steps, providing insight into the mechanism of nitrate conversion. researchgate.net These computational approaches could be adapted to model reactions involving this compound, such as its thermal decomposition or its role as a precursor in materials synthesis.
Table 3: Applications of DFT in Studying Scandium and Nitrate Systems
| System | Focus of DFT Study | Key Insights |
| Lanthanide Nitrate Hydrates | Structure and hydration effects | Hydrogen bonding from the solvent environment affects the Ln-O bond lengths. |
| Scandium(III) Complexes | Bonding and reactivity | Elucidated the nature of the Sc-Cu interaction in a heterobimetallic complex. researchgate.net |
| Nitrate Reduction on Cu surfaces | Reaction pathway | Identified intermediates and calculated energy barriers for the electrochemical reduction of nitrate. researchgate.net |
| Scandium Fluoride Polymorphs | Electronic structure and stability | Investigated formation energies, charge distribution, and band gaps of different crystalline forms. acs.org |
Computational Models for Scandium Doping Behavior in Materials
This compound is often used as a precursor for doping scandium into various host materials to enhance their properties. Computational models, particularly those based on DFT and molecular dynamics (MD), are crucial for understanding and predicting the behavior of scandium as a dopant at the atomic level.
These models can predict how scandium atoms incorporate into the crystal lattice of a host material, the resulting structural changes, and the effect on the material's electronic and functional properties. For example, DFT has been used to create a theoretical model for scandium-doped zinc oxide (ZnO), providing insights into experimentally observed phenomena related to growth conditions and electronic properties.
In the field of piezoelectric materials, scandium doping in aluminum nitride (AlN) has been shown to significantly enhance the piezoelectric response. mdpi.com Computational studies have been instrumental in explaining this phenomenon. First-principles calculations can determine the structural and electronic properties of ScₓAl₁₋ₓN alloys. mdpi.com These calculations have shown good agreement with experimental results for lattice parameters and have helped to establish a crystal structure model for these materials. mdpi.com Similarly, molecular dynamics simulations, using force fields developed with the aid of quantum mechanical data, can be used to model the dynamic behavior of Sc-doped AlN, providing insights into properties like the piezoelectric coefficient and modulus of elasticity for various scandium concentrations.
DFT is also used to study point defects and doping in other scandium-containing materials like scandium nitride (ScN). aps.org These studies investigate the formation energies of native defects and impurities, which is fundamental to understanding and controlling the material's properties for applications in optoelectronics and thermoelectrics. aps.org In some cases, this compound is the experimental source of the scandium dopant, and computational models can link the precursor chemistry to the final material properties. For instance, in the synthesis of Sc-doped nickel antimonate (B1203111) catalysts, where this compound is used as the dopant source, DFT calculations of bulk properties serve as descriptors in machine learning models to predict catalytic performance. osti.gov
Table 4: Computational Modeling of Scandium Doping in Various Materials
| Doped Material | Computational Method | Precursor Mentioned | Key Findings from Modeling |
| ZnO | DFT | - | Provided a theoretical basis for experimentally observed growth conditions and electronic properties. |
| AlN | DFT, MD | - | Calculated lattice parameters in good agreement with experiment; modeled the enhancement of piezoelectric properties with Sc doping. mdpi.com |
| ScN | DFT (HSE hybrid functional) | - | Investigated bulk properties, chemical stability, and point defects to understand its potential for various applications. aps.org |
| Nickel Antimonate | DFT, Machine Learning | This compound | Bulk descriptors from DFT were used to predict the oxygen reduction reaction onset potentials. osti.gov |
Advanced Materials Applications of Scandium Nitrate and Scandium Doped Materials
Catalysis in Chemical Synthesis
Scandium compounds, including scandium nitrate (B79036), are recognized for their catalytic capabilities in a range of chemical reactions. samaterials.com They can function as either primary catalysts or as co-catalysts in numerous organic transformations and industrial processes. samaterials.comscandium.org The catalytic effectiveness of scandium nitrate is rooted in the ability of the scandium ion to form stable yet reactive intermediates, which can lower the energy barriers for reaction pathways, leading to improved yields and selectivity. scandium.org
Applications in Organic Transformations (e.g., Beckmann Rearrangement, Isomerization of Allylic Alcohols)
Scandium(III) nitrate hydrate (B1144303) has shown considerable promise as a catalyst in various organic reactions. smolecule.com Notably, it has been successfully employed in the Beckmann rearrangement, a reaction that converts an oxime into an amide. smolecule.comaakash.ac.in It also catalyzes the isomerization of allylic alcohols to produce aldehydes. smolecule.comwikipedia.org
A summary of representative organic transformations catalyzed by this compound is presented below:
| Reaction | Substrate | Product | Catalyst | Significance |
| Beckmann Rearrangement | Ketoximes | Amides | Scandium(III) nitrate hydrate | A key transformation in the synthesis of polymers and pharmaceuticals. smolecule.comresearchgate.net |
| Isomerization of Allylic Alcohols | Allylic Alcohols | Aldehydes | Scandium(III) nitrate hydrate | An important step in the production of various fine chemicals. smolecule.comwikipedia.org |
Role as Lewis Acid Catalysts
This compound and its derivatives, such as scandium(III) triflate, are effective Lewis acid catalysts. researchgate.netscandium.org Their Lewis acidity allows them to facilitate a variety of organic reactions, including nitration processes. google.comnih.gov For instance, this compound has demonstrated catalytic activity in the nitration of toluene. google.com The triflate counterpart, scandium(III) trifluoromethanesulfonate, is particularly noted for its efficiency and water-tolerant nature in promoting carbon-carbon and carbon-heteroatom bond formation. researchgate.netscandium.org
Electronics and Optoelectronics Research
This compound serves as a crucial precursor in the development of advanced electronic and optoelectronic materials. scandium.orgsmolecule.com Its application extends to high-efficiency lighting, display technologies, and the fabrication of various optoelectronic devices. scandium.orgsamaterials.comaemree.com
Precursor for High-Efficiency Lighting and Display Technologies
This compound is utilized as a precursor for materials used in high-intensity discharge (HID) lamps, where scandium enhances light quality and efficiency. samaterials.comaemree.com When used as a dopant in solid-state lighting devices like light-emitting diodes (LEDs), scandium can significantly improve light output and color rendering. scandium.org This enhancement is attributed to scandium's ability to modify the host material's electronic structure, leading to more efficient energy conversion. scandium.org Scandium-doped materials are also being investigated for their potential in luminescent applications, with scandium(III) nitrate showing promise for its strong emission in the blue region of the spectrum. smolecule.comwikipedia.org Furthermore, scandium-doped aluminum nitride (AlScN) is emerging as a material for future display technologies and energy-efficient devices. optica.orgyoutube.com
Fabrication of Optoelectronic Devices (e.g., Lasers, Photodetectors, Solar Cells)
This compound is a key component in the fabrication of various optoelectronic devices. scandium.org It is used in the production of electronic ceramics and as a precursor for ultra-high purity compounds and nanoscale materials for the laser industry. samaterials.comscandium.orgaemree.com The introduction of scandium as a dopant in materials like aluminum nitride and zinc oxide can alter their electronic and optical properties, making them suitable for applications in lasers, photodetectors, and solar cells. scandium.orgoptica.orgmdpi.com For example, doping silicon with scandium can create new classes of semiconductor materials with unique functionalities for optoelectronic and microelectronic devices. igminresearch.com Research into scandium-doped zinc oxide (ZnO:Sc) thin films has shown that their optical and electrical properties can be tuned, making them valuable for thin-film applications in optoelectronics. mdpi.com The modification of the scandium nitride (ScN) monolayer through doping has also been shown to create materials with potential for optoelectronic and spintronic applications. rsc.org
A table summarizing the role of this compound and scandium-doped materials in optoelectronic devices:
| Device | Role of Scandium | Material | Key Findings |
| Lasers | Precursor for laser materials | This compound | Used to synthesize ultra-high purity compounds for laser applications. samaterials.comaemree.com |
| Photodetectors | Dopant to modify material properties | Scandium-doped materials | Can offer superior performance by controlling electronic properties. scandium.org |
| Solar Cells | Dopant to enhance efficiency | Scandium-doped materials | Precise control of electronic properties is crucial for improved efficiency. scandium.org |
| Electro-optic Modulators | Active medium | Scandium-doped aluminum nitride (AlScN) | Demonstrates enhanced second-order nonlinear and piezoelectric properties. arxiv.org |
Development of Advanced Electronic Ceramics
This compound serves as a critical precursor for creating scandium-doped advanced electronic ceramics, which exhibit significantly enhanced electrical and physical properties. samaterials.comaemree.com The introduction of scandium into ceramic lattices can lead to improvements in dielectric constants, piezoelectric responses, and stability, making these materials suitable for high-performance electronic components. stanfordmaterials.comresearchgate.netmdpi.com
Research into scandium-doped strontium titanate (SrTiO3) ceramics, synthesized via solid-state reaction, has explored the impact of scandium on structural and dielectric properties. In one study, SrTiO3 was doped with scandium according to the formula Sr1-1.5xScxTiO3 (where x ranged from 0 to 0.01). The investigation revealed that as the scandium content increased, the lattice parameter, density, and grain size slightly decreased. researchgate.net Concurrently, both the dielectric permittivity and dielectric losses were reduced. researchgate.net
In the field of piezoelectric materials, scandium-doped aluminum nitride (AlScN) has emerged as a leading material. Doping aluminum nitride (AlN) with scandium dramatically increases its piezoelectric coefficients. mdpi.com This enhancement is attributed to the structural instability induced by incorporating scandium, which makes the material more responsive to mechanical stress. For instance, studies on Al₁₋ₓScₓN thin films have shown that the substitution of aluminum ions (Al³⁺) with larger scandium ions (Sc³⁺) induces lattice distortion. mdpi.com This distortion leads to a significant enhancement in the dielectric constant; at a scandium concentration (x) of 0.43, the relative permittivity increased to 34.67, a 225% improvement over pure AlN. mdpi.com However, this also resulted in an increase in dielectric loss and leakage current density. mdpi.com Scandium oxide is also utilized in ceramic capacitors to increase capacitance and breakdown voltage, attributed to its high dielectric constant. stanfordmaterials.com
Table 1: Dielectric Properties of Scandium-Doped Aluminum Nitride (Al₁₋ₓScₓN) Thin Films at 1 MHz
| Scandium Conc. (x) | Relative Permittivity (εr) | Dielectric Loss (tanδ) | Leakage Current Density @ 0.2 MV/cm (A/cm²) |
|---|---|---|---|
| 0 | 10.66 | 0.0015 | ~10⁻⁸ |
| 0.20 | - | - | - |
| 0.25 | - | - | - |
| 0.30 | - | - | - |
| 0.43 | 34.67 | 0.0670 | >10⁻⁶ |
Data sourced from a study on Al₁₋ₓScₓN thin films prepared by magnetron sputtering. mdpi.com
Thin Film Deposition Techniques (e.g., Sol-Gel for Sc-Doped ZnO Films)
A variety of techniques are employed to deposit scandium-doped thin films, with the choice of method influencing the film's quality, uniformity, and properties. This compound is a common precursor, particularly in wet-chemical methods like sol-gel. mdpi.comijmir.org
The sol-gel process is a versatile and cost-effective method for producing scandium-doped zinc oxide (ZnO:Sc) thin films. mdpi.comresearchgate.net This technique involves dissolving precursors, such as zinc acetate (B1210297) dihydrate and this compound hexahydrate, in a solvent like 2-methoxyethanol, with a stabilizer such as monoethanolamine (MEA). mdpi.comijmir.org The resulting solution (sol) is applied to a substrate, often by spin-coating, and then subjected to a heat treatment (annealing) to form the final crystalline film. ijmir.orgjetir.org Research has shown that the structural, optical, and electrical properties of ZnO:Sc films are highly dependent on the scandium doping concentration and the annealing temperature. mdpi.comresearchgate.net For example, ZnO:Sc thin films prepared by sol-gel showed that a 0.5 wt.% scandium doping level, annealed in a nitrogen atmosphere, resulted in films with high transparency (up to 92%) and improved crystalline structure. ijmir.org
Other prominent deposition techniques for scandium-doped materials include:
Sputtering : This is a widely used physical vapor deposition (PVD) method for producing high-quality AlScN films. aip.org Techniques include reactive magnetron sputtering, which can use AlSc alloy targets or co-sputtering from separate aluminum and scandium targets. mdpi.comgoogle.com Ionized PVD methods like high-power impulse magnetron sputtering (HiPIMS) are being investigated to deposit highly oriented AlScN films at lower temperatures, which is crucial for compatibility with semiconductor manufacturing (CMOS). aps.org
Atomic Layer Deposition (ALD) : Also known as atomic layer epitaxy, this technique allows for precise, surface-controlled film growth with atomic-level thickness control. It has been used to deposit scandium oxide (Sc₂O₃) thin films using precursors like Sc(thd)₃ and (C₅H₅)₃Sc. acs.org
Pulsed Laser Deposition (PLD) and Molecular Beam Epitaxy (MBE) are also used, though sputtering is often preferred for its scalability and cost-effectiveness in industrial applications. researchgate.net
Crystal Doping for Performance Enhancement
Crystal doping with scandium, often starting from a this compound precursor, is a key strategy for tailoring the properties of materials for advanced electronic applications. aemree.comattelements.com By introducing Sc³⁺ ions into a host crystal lattice, it is possible to induce lattice strain, create vacancies, and alter the electronic structure, thereby enhancing specific functionalities like piezoelectric, ferroelectric, and optoelectronic properties. mdpi.comqsrarematerials.combioengineer.org
Key research findings in scandium-driven performance enhancement include:
Piezoelectric Enhancement in AlN : Doping aluminum nitride (AlN) with scandium to form AlScN significantly boosts its piezoelectric response. mdpi.comaip.org The substitution of Al³⁺ with the larger Sc³⁺ ion creates internal strain and a more flattened energy landscape, which increases the piezoelectric coefficient d₃₃. mdpi.com Research has demonstrated a near-fivefold increase in the piezoelectric response in AlScN compared to pure AlN.
Ferroelectric and Dielectric Tuning in PZT : In lead zirconate titanate (PZT) ceramics, co-doping with lanthanum (La³⁺) and scandium (Sc³⁺) has been shown to modify ferroelectric and dielectric properties for energy storage applications. aip.org A study on (PbZr₀.₅₃Ti₀.₄₇)₀.₉₀(LaₓSc₁₋ₓ)₀.₁₀O₃₋δ ceramics found that varying the La/Sc ratio could tune the dielectric constant and polarization. A composition with x=0.6 exhibited a high dielectric constant of ~1800 at room temperature, while a composition with x=0.8 showed excellent relaxor behavior, achieving a recoverable energy density of ~1162 mJ/cm³ with ~79% efficiency. aip.org
Optoelectronic Modification in ZnO and GaN : Doping zinc oxide (ZnO) with scandium can increase its optical transmittance and electrical conductivity, making it valuable for transparent conductive oxide (TCO) applications. mdpi.com Similarly, scandium-doped gallium nitride (GaN:Sc) shows modified electronic structures that enhance optoelectronic properties for devices like LEDs and laser diodes. qsrarematerials.com
Improved Ionic Conductivity : In lithium-ion conductors, scandium doping can create vacancies in the crystal lattice that serve as pathways for ion movement. bioengineer.org Research on scandium-doped lithium antimonide showed that substituting lithium ions with scandium created controlled disruptions that dramatically improved the mobility of lithium ions, a critical factor for battery charge-discharge rates. bioengineer.org
Table 2: Effect of La/Sc Co-Doping on Room Temperature Dielectric Properties of PZT Ceramics (at 10 kHz)
| Composition (x in PLZTS10x) | La³⁺ Content | Sc³⁺ Content | Dielectric Constant (ε') | Dielectric Loss (tan δ) |
|---|---|---|---|---|
| 0.2 | 0.02 | 0.08 | ~270 | >0.05 |
| 0.4 | 0.04 | 0.06 | ~476 | >0.05 |
| 0.6 | 0.06 | 0.04 | ~1620 | <0.05 |
| 0.8 | 0.08 | 0.02 | ~992 | <0.05 |
Data adapted from a study on (PbZr₀.₅₃Ti₀.₄₇)₀.₉₀(LaₓSc₁₋ₓ)₀.₁₀O₃₋δ ceramics. aip.org
Energy Storage Technologies
This compound is a precursor for synthesizing scandium-doped materials that are pivotal in advancing energy storage technologies, including high-performance batteries and solid oxide fuel cells (SOFCs). samaterials.com The inclusion of scandium can significantly improve the ionic conductivity, cycling stability, and efficiency of electrodes and electrolytes. rsc.orginnovationnewsnetwork.comexlibrisgroup.com
Development of Scandium-Doped Electrodes for Batteries and Fuel Cells
The performance of electrodes in both batteries and fuel cells can be substantially improved by doping with scandium. Research has focused on enhancing properties like specific capacity, cycling stability, and electrocatalytic activity.
In the field of lithium-ion batteries , scandium doping has been explored for both cathode and anode materials:
Cathodes : Spinel lithium manganese oxide (LiMn₂O₄), a common cathode material, suffers from capacity fading. Doping with Sc³⁺ ions to create LiMn₂₋ₓScₓO₄ has been shown to improve cycling stability. exlibrisgroup.com A study found that a composition of LiMn₁.₉₄Sc₀.₀₆O₄ exhibited a stable cycling performance with only a 12.1% capacity loss over 300 cycles at a high rate of 10 C. exlibrisgroup.com While doping did not change the fundamental spinel structure, it did increase the particle size. exlibrisgroup.com
Anodes : Lithium titanate (LTO, Li₄Ti₅O₁₂) is a promising anode material known for its safety and stability. Co-doping with scandium and niobium (Li₄₋ₓScₓTi₅₋ᵧNbᵧO₁₂) via a sol-gel technique has been shown to improve specific capacity and cycling performance. spast.orgchalcogen.ro One study reported that the Sc-Nb doped LTO achieved a specific capacity of 170.4 mAhg⁻¹ at a 1 C rate. spast.org Another study noted an increase in specific capacity of nearly 8% at 1 C and significantly better discharge capacity retention over 100 cycles. chalcogen.ro
In fuel cells and electrolyzers , scandium doping enhances the ionic conductivity and electrocatalytic performance of electrodes. For instance, doping the B-site of the perovskite manganate (B1198562) La₀.₈Sr₀.₂MnO₃₋δ with scandium to create La₀.₈Sr₀.₂Mn₁₋ₓScₓO₃₋δ for use as an anode in a steam electrolyzer improved ionic conductivity and electrocatalytic activity. The composition with x=0.05 demonstrated the best electrode polarization performance. rsc.org
Synthesis of Scandia-Stabilized Zirconia (ScSZ) Electrolytes for Solid Oxide Fuel Cells (SOFCs)
Scandia-stabilized zirconia (ScSZ) is recognized as a superior electrolyte material for solid oxide fuel cells (SOFCs), particularly for intermediate-temperature operation (IT-SOFCs). researchgate.networldscientific.com It possesses the highest oxygen ion conductivity among zirconia-based ceramic electrolytes, which is a critical factor for efficient SOFC performance. fuelcellmaterials.comrroij.com This high conductivity allows for lower operating temperatures (600-800°C), which can extend the lifespan of cell components and reduce costs. innovationnewsnetwork.comrroij.com
This compound is a key starting material for synthesizing ScSZ powders through various wet chemistry and solid-state reaction methods. samaterials.comworldscientific.com Common synthesis routes include:
Glycine Nitrate Process (GNP) : Used to synthesize 8 mol% ScSZ (8ScSZ) powder. One study reported that 8ScSZ produced via GNP and sintered at 1600°C showed an electrical conductivity of 0.159 S/cm at 800°C, which is approximately four times higher than that of yttria-stabilized zirconia (YSZ). researchgate.net
Co-precipitation and Sol-Gel Methods : These wet chemistry processes are used to produce ScSZ powders. Thermal analysis shows that crystallization for powders from these methods begins around 450°C. electrochem.org
Pechini Process : This method involves the formation of a polyester (B1180765) resin, with crystallization and carbon combustion occurring at a higher temperature range of 510-535°C. electrochem.org This process has been used to synthesize nanocomposite powders for anode-supported unit cells. asme.org
The superior ionic conductivity of ScSZ is attributed to the fact that the ionic radius of the Sc³⁺ dopant is very close to that of the host Zr⁴⁺ ion, which minimizes lattice strain and lowers the activation energy for oxygen ion movement. rroij.comseoultech.ac.kr However, a challenge with ScSZ is that its highest-conductivity cubic phase can be unstable at lower temperatures (<650°C), potentially undergoing a transition to a rhombohedral phase that decreases conductivity. rroij.comcomsol.jp This phase instability is an active area of research. worldscientific.com
Investigation of Scandium-Doped Materials as Solid-State Electrolytes and Ionic Conductors
The quest for safer and more energy-dense batteries has spurred significant research into all-solid-state batteries, where the liquid electrolyte is replaced by a solid ionic conductor. Scandium-doped materials are prominent candidates for these solid-state electrolytes due to their potential for high ionic conductivity. samaterials.com
Scandia-stabilized zirconia (ScSZ) is itself a premier solid-state ionic conductor, serving as the electrolyte in SOFCs. samaterials.comelectrochem.org Its high oxygen ion conductivity makes it a benchmark material. fuelcellmaterials.comresearchgate.net Research shows that ScSZ with about 10 mol% scandia (10ScSZ) exhibits ionic conductivity 3-4 times higher than conventional 8YSZ (8 mol% yttria-stabilized zirconia). fuelcellmaterials.comrroij.com
Beyond ScSZ, research is exploring other scandium-doped systems for solid-state ion conduction:
Lithium-Based Conductors : Doping is a key strategy to enhance the conductivity of lithium-ion solid electrolytes. In NASICON-type LiGe₂(PO₄)₃ (LGP) electrolytes, co-doping with aluminum and scandium was investigated to create Li₁₊ₓ₊ᵧAlₓScᵧGe₂₋ₓ₋ᵧ(PO₄)₃. Substituting Ge⁴⁺ with Al³⁺ and Sc³⁺ increased the concentration of mobile Li⁺ ions, with a composition of Li₁.₅Al₀.₃₃Sc₀.₁₇Ge₁.₅(PO₄)₃ achieving a bulk Li⁺ conductivity of 5.826 mS cm⁻¹. rsc.org A recent breakthrough involved doping lithium antimonide (Li₃Sb), where substituting some lithium with scandium created vacancies that dramatically increased lithium ion mobility, setting a new performance record for lithium-ion conductors. bioengineer.org
Metal-Organic Frameworks (MOFs) : Scandium-based MOFs have been investigated for ionic conductivity. In compounds like {[ScM(μ₄-pmdc)₂(H₂O)₂]·solv}ₙ, doping with divalent transition metals was shown to increase the concentration of alkaline ion charge carriers (like Li⁺ or Na⁺), raising the ionic conductivity by an order of magnitude from ~10⁻⁷ S cm⁻¹. acs.org
This body of research underscores the principle that introducing scandium can create beneficial structural defects (like vacancies) or alter lattice parameters to facilitate ion transport, a critical requirement for next-generation solid-state energy devices. bioengineer.orgrsc.org
Advanced Ceramics and Glass Manufacturingscandium.orgaemree.com
The addition of scandium, often from a this compound precursor, into ceramic and glass formulations is a critical area of materials science. scandium.org this compound serves as an excellent source for producing ultra-high purity compounds and nanoscale materials for these applications. aemree.comsamaterials.com
Enhancement of Mechanical and Thermal Properties in Ceramicsscandium.orgemerald.com
The incorporation of scandium, typically as scandium oxide (Sc2O3) derived from the thermal decomposition of this compound, significantly enhances the mechanical and thermal properties of ceramics. scandium.orgsmart-elements.com Scandium-doped ceramics exhibit increased strength and resistance to thermal shock, making them suitable for high-temperature environments such as those found in aerospace and automotive components. scandium.orgmelscience.com The high melting point and thermal stability of scandium oxide contribute to the durability and performance of these advanced ceramics. smart-elements.comgoodfellow.com
Research into scandium-doped strontium titanate (ST) ceramics, for instance, has shown that while scandium doping can slightly decrease the lattice parameter, density, and grain size, it has a minimal effect on the material's quantum paraelectric behavior. researchgate.net In another study on perovskite-type mixed conducting oxides, small amounts of scandium oxide doping were found to stabilize the cubic perovskite structure of strontium cobalt oxide, leading to a significant increase in oxygen permeation flux at high temperatures. scielo.br
Table 1: Effect of Scandium Doping on Ceramic Properties
| Ceramic System | Scandium Compound Used (Precursor) | Observed Enhancements | Key Research Finding |
| Strontium Titanate (ST) | This compound | Weak effect on quantum paraelectric behavior. researchgate.net | Limited solubility of Sc on the Sr site of the perovskite lattice. researchgate.net |
| Strontium Cobalt Oxide | This compound | Stabilized cubic perovskite structure, increased oxygen permeation flux. scielo.br | Optimal Sc3+ doping concentration found to be around 5 mol.%. scielo.br |
| YAG (Yttrium Aluminum Garnet) | This compound | Increased inhomogeneous broadening without harming coherence properties. researchgate.net | Controlled disorder provides a larger bandwidth for signal processing. researchgate.net |
| Zirconia | This compound Hydrate | Highest ionic conductivity among doped zirconia ceramics. cdmf.org.br | Polymorphism is a limiting factor for applications. cdmf.org.br |
Improvement of Optical Properties in Glassscandium.orgamericanelements.com
In glass manufacturing, this compound is utilized to develop glasses with enhanced optical properties. scandium.org The addition of scandium can increase the refractive index and improve resistance to thermal expansion. scandium.org These characteristics are crucial for high-performance optical components like lenses, mirrors, and fiber optics, which demand dimensional stability and optical clarity. scandium.org
Role as Grain Refiner in Ceramic Systemsscandium.orgmordorintelligence.com
Scandium acts as a grain refiner in ceramic systems, which contributes to the enhanced strength of the material. scandium.org By promoting the formation of smaller, more uniform grains during the sintering process, scandium helps to minimize internal stresses and defects, leading to a more robust ceramic body. This grain refinement is a key factor in the improved mechanical performance of scandium-doped ceramics. mordorintelligence.com
In Al-Si-Mg based foundry alloys, the addition of scandium has been shown to have a significant grain refining effect, which increases with higher cooling rates. ntnu.no A new phase, DO22 structured (Al, Si)3(Ti, Sc), has been identified as a potent nucleation site for aluminum grains, overcoming the "poisoning" effect that silicon can have on traditional grain refiners. ntnu.no
Nuclear Applications Researchsamaterials.comsmolecule.com
The unique nuclear properties of certain scandium isotopes have led to investigations into their use in nuclear reactors. samaterials.com
Investigation as a Burnable Neutron Poison for Reactor Reactivity Controlsamaterials.comsmolecule.com
This compound has been investigated for its potential use as a burnable neutron poison in nuclear reactors. samaterials.comsmolecule.com Burnable poisons are materials with a high neutron absorption cross-section that are intentionally added to fresh nuclear fuel to control the initial high reactivity. wikipedia.org As the fuel is consumed, the poison "burns up" by absorbing neutrons, and its negative reactivity effect decreases, ideally matching the rate of fuel depletion. wikipedia.org The use of scandium in this capacity could help regulate the reactor's neutron flux and enhance operational safety. samaterials.com
The radioisotope scandium-45, the only stable isotope of scandium, has a moderate thermal neutron absorption cross-section. Research is ongoing to evaluate its effectiveness and behavior within a reactor core environment. Other scandium radioisotopes, such as Sc-43, Sc-44, and Sc-47, are also being explored for various applications in nuclear medicine, including PET and SPECT imaging and radionuclide therapy. nih.govsnmjournals.orgnih.govisotopes.govmdpi.com
Environmental Remediation Studiesscandium.org
The catalytic properties of scandium compounds, including this compound, are being explored for their potential in environmental remediation. scandium.org
Research has shown that scandium-based catalysts can be effective in breaking down pollutants. scandium.org For example, they are being investigated for their ability to catalyze the decomposition of nitrogen oxides (NOx) and volatile organic compounds (VOCs). scandium.org This catalytic activity could be applied in air purification systems and wastewater treatment processes, offering a potential pathway to reduce the environmental impact of industrial activities and urban pollution. scandium.org Recent studies have also focused on the photoreduction of nitrate in wastewater, with some photocatalysts achieving high conversion efficiency and selectivity towards non-toxic nitrogen gas or ammonia (B1221849) for recovery. nih.gov While not specifically mentioning scandium, this area of research highlights the importance of catalytic processes in environmental cleanup.
Catalytic Breakdown of Pollutants (e.g., Nitrogen Oxides, Volatile Organic Compounds)
This compound serves as a critical precursor in the synthesis of scandium-doped catalysts designed for the effective breakdown of harmful environmental pollutants, including nitrogen oxides (NOx) and volatile organic compounds (VOCs). The unique electronic properties of scandium enhance the catalytic activity of various support materials, leading to improved performance in pollution control technologies.
Research into bifunctional catalysts has shown significant promise for the simultaneous removal of NOx and VOCs, a key challenge in treating industrial flue gas. nih.gov While many advanced catalysts in this area are based on metal oxides like vanadium oxide (V₂O₅), titanium dioxide (TiO₂), and cobalt-cerium oxides (CoCeOx), the incorporation of rare earth elements such as scandium is a key area of development. nih.govaaqr.orgnih.gov Doping host materials like TiO₂ with scandium can modify their structural and electronic properties, which has been shown to improve photoactivity and augment the efficiency of pollutant degradation. researchgate.net
The primary mechanism involves enhancing the selective catalytic reduction (NH₃-SCR) of NOx and the catalytic oxidation of VOCs. nih.gov For instance, dual-layered catalysts combining different metal oxides have demonstrated high efficiency. One such system, using a CoCeOx layer and a V₂O₅/TiO₂ layer, achieved 100% NO conversion at 225°C and maintained over 80% conversion in a temperature window of 175–300°C. aaqr.orgnih.gov The same catalyst achieved 80% degradation of propane (B168953) (a VOC) at temperatures above 260°C. aaqr.orgnih.gov The V₂O₅/TiO₂ component provides acidic sites to adsorb ammonia, while the CoCeOx layer offers excellent oxidizing capabilities for NO and VOCs. aaqr.org The introduction of scandium into such oxide lattices can further enhance these properties.
Table 1: Performance of Advanced Catalysts for Pollutant Removal
| Catalyst System | Target Pollutant(s) | Operating Temperature | Maximum Removal Efficiency | Reference |
|---|---|---|---|---|
| Dual-layered CoCeOx + V₂O₅/TiO₂ | NO | 225 °C | 100% | aaqr.orgnih.gov |
| Dual-layered CoCeOx + V₂O₅/TiO₂ | Propane (VOC) | >260 °C | 80% | aaqr.orgnih.gov |
| MnaCobNiOx (from spent batteries) | NOx | 100-270 °C | >90% | rsc.org |
Note: The data in this table represents the performance of advanced catalytic systems. While not all are explicitly scandium-doped, they represent the types of catalysts where scandium doping is being researched for performance enhancement.
Application in Air Purification and Wastewater Treatment Systems
Scandium-doped materials, often synthesized using this compound as a precursor, are finding increasing application in advanced oxidation processes for both air purification and wastewater treatment. researchgate.net By doping photocatalysts like titanium dioxide (TiO₂) or calcium cobaltite (B72492) (Ca₃Co₄O₉) with scandium, their efficiency in degrading persistent organic pollutants can be significantly improved. researchgate.netresearchgate.net
In the realm of wastewater treatment, research has demonstrated the effectiveness of a scandium-doped calcium cobaltite/chitosan nanocomposite film for degrading pharmaceuticals. researchgate.net In one study, this nanocomposite achieved a 95% removal of naproxen. Furthermore, it demonstrated a high level of mineralization, with over 85% removal of Chemical Oxygen Demand (COD), Biological Oxygen Demand (BOD), and Total Organic Carbon (TOC) from real pharmaceutical wastewater samples. The photocatalyst also showed excellent reusability, retaining most of its catalytic capability after five cycles. researchgate.net Similarly, TiO₂ thin films doped with 5.0 at.% scandium have shown improved photoactivity in the degradation of diclofenac (B195802) potassium under UV light. researchgate.net
The enhancement in photocatalytic activity is often attributed to changes in the material's electronic structure. Doping with scandium can lower the band gap energy, allowing the material to absorb a wider range of light and improving the separation of charge carriers, which generates highly reactive species that break down pollutants. researchgate.netresearchgate.net
These advanced materials are employed in systems that utilize heterogeneous photocatalysis, where the catalyst (a solid) interacts with pollutants in a liquid or gas phase. acs.orgmdpi.com The process involves the generation of electron-hole pairs when the semiconductor material is illuminated, leading to the formation of powerful oxidizing agents like hydroxyl radicals that can mineralize a wide variety of organic contaminants. acs.org
Table 2: Efficiency of Scandium-Doped Photocatalysts in Wastewater Treatment
| Photocatalyst | Target Pollutant | Pollutant Removal Efficiency | COD, BOD, TOC Removal | Reusability | Reference |
|---|---|---|---|---|---|
| Chitosan / Ca₃Co₃.₉₉Sc₀.₀₁O₉ | Naproxen | 95% | >85% | High (10% loss after 5 cycles) | researchgate.net |
Sorption and Removal of Heavy Metal Ions from Aqueous Solutions
The removal of toxic heavy metal ions from industrial wastewater and other aqueous solutions is a critical environmental challenge. walshmedicalmedia.com While extensive research has focused on various adsorbents like activated carbon, zeolites, and metal oxides, materials incorporating scandium are emerging as a specialized area of investigation. walshmedicalmedia.commdpi.com Much of the existing research has centered on the selective recovery of scandium itself from industrial waste streams like red mud. researchgate.netmdpi.comrsc.org However, the principles and materials developed in these studies show potential for the selective sorption of other heavy metals.
For example, a biochar derived from pitaya peel and activated with phosphoric acid was developed for the primary purpose of recovering scandium from red mud leachate. researchgate.net This material demonstrated a maximal scandium adsorption capacity of 20.77 mg/g and, crucially, exhibited high selectivity for scandium over other metal ions. The separation factors (a measure of selectivity) for scandium over aluminum (Al³⁺), iron (Fe³⁺), dysprosium (Dy³⁺), and yttrium (Y³⁺) were 137.03, 27.04, 77.74, and 208.25, respectively. researchgate.net This high selectivity indicates that scandium-functionalized adsorbents could be tailored for the targeted removal of specific metal contaminants.
Other advanced approaches, though not yet focused on scandium, highlight the potential of doped materials. For instance, nitrogen and sulfur co-doped carbon materials have shown extremely high removal efficiency (94–99%) for a range of heavy metal ions including Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Pb²⁺, and Cd²⁺ through capacitive deionization. rsc.org Similarly, S-doped Fe-N-C cathodes have achieved selective capacitive removal of heavy metal ions approaching 99% efficiency from complex mixed solutions. nih.gov Introducing scandium into such advanced carbon or composite structures could offer new pathways for creating highly selective and efficient adsorbents for heavy metal remediation.
Additive Manufacturing Research
This compound is a key precursor material in the additive manufacturing (AM), or 3D printing, sector, particularly for the creation of high-performance aluminum-scandium (Al-Sc) alloys. samaterials.com The typical production route involves converting this compound into high-purity scandium oxide (Sc₂O₃), which is then used in metallothermic reduction processes to produce an Al-Sc master alloy. researchgate.net This master alloy is subsequently used to create the fine, spherical alloy powders required for AM processes like selective laser melting (SLM) or electron beam melting (EBM).
Synthesis of Scandium-Alloy Powders for High-Performance Components
The addition of small amounts of scandium to aluminum alloys results in significant improvements in material properties, making them highly desirable for industries like aerospace, defense, and high-performance automotive applications. samaterials.commetal-am.comepomaterial.com Scandium acts as a powerful grain refiner and precipitation hardener. scandiummining.com During solidification after welding or printing, it forms nano-sized, coherent Al₃Sc (scandium aluminide) precipitates. metal-am.com These precipitates pin grain boundaries, preventing the excessive grain growth that can weaken conventional aluminum alloys, especially in welded zones. samaterials.com
This microstructural control leads to a unique combination of properties that are highly advantageous for additively manufactured components. Research and industrial findings have quantified these improvements:
Enhanced Strength: Even minor additions of scandium (0.1% to 0.45% by weight) can increase the yield strength of aluminum alloys dramatically. A benefit of 50-100 MPa can be achieved for every 0.1 wt.% of scandium added. metal-am.comcoherent.com For example, adding scandium to a 5000 series aluminum alloy can boost its yield strength from baseline levels to between 300 and 450 MPa. scandiummining.com
Improved Weldability: The fine-grained structure imparted by scandium significantly reduces hot cracking susceptibility, a common issue when welding or 3D printing high-strength aluminum alloys. samaterials.commetal-am.com
Thermal Stability: The Al₃Sc precipitates are stable at elevated temperatures, allowing the alloys to retain their strength in high-temperature service environments. scandiummining.com
Corrosion Resistance: Scandium additions have been shown to improve the already excellent corrosion resistance of certain aluminum series, such as the 5000 series. scandiummining.com
The development of specialized Al-Sc alloy powders is an active area of research. Companies are creating proprietary powders designed specifically for AM to produce lightweight, high-strength components that meet the demanding requirements of high-tech industries. mdpi.com
Table 3: Impact of Scandium Addition on Aluminum Alloy Properties
| Property | Effect of Scandium Addition | Quantitative Improvement | Reference |
|---|---|---|---|
| Yield Strength | Significant increase through precipitation hardening | +50 to 100 MPa per 0.1 wt.% Sc added | metal-am.comcoherent.com |
| Yield Strength (5000 Series) | Boosted to high-performance levels | 300 - 450 MPa | scandiummining.com |
| Microstructure | Grain refinement and stabilization | Forms nano-scale Al₃Sc precipitates | metal-am.comscandiummining.com |
| Weldability | Improved resistance to hot cracking | Limits grain growth in heat-affected zones | samaterials.commetal-am.com |
| Thermal Resistance | Enhanced strength retention at higher temperatures | Stable Al₃Sc precipitates | scandiummining.com |
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Sc(NO₃)₃ |
| Scandium Oxide | Sc₂O₃ |
| Nitrogen Oxides | NOx |
| Vanadium Oxide | V₂O₅ |
| Titanium Dioxide | TiO₂ |
| Cobalt-Cerium Oxides | CoCeOx |
| Propane | C₃H₈ |
| Benzene | C₆H₆ |
| Carbon Dioxide | CO₂ |
| Water | H₂O |
| Calcium Cobaltite | Ca₃Co₄O₉ |
| Naproxen | C₁₄H₁₄O₃ |
| Diclofenac Potassium | C₁₄H₁₀Cl₂KNO₂ |
| Aluminum | Al |
| Iron (II) Ion | Fe²⁺ |
| Iron (III) Ion | Fe³⁺ |
| Cobalt (II) Ion | Co²⁺ |
| Nickel (II) Ion | Ni²⁺ |
| Copper (II) Ion | Cu²⁺ |
| Lead (II) Ion | Pb²⁺ |
| Cadmium (II) Ion | Cd²⁺ |
| Dysprosium (III) Ion | Dy³⁺ |
| Yttrium (III) Ion | Y³⁺ |
| Scandium Aluminide | Al₃Sc |
Mechanistic Studies of Scandium Nitrate Reactions
Thermal Decomposition Mechanisms
The thermal decomposition of scandium nitrate (B79036) is a multifaceted process that has been the subject of detailed investigation. The pathway of decomposition is significantly influenced by factors such as the degree of hydration and the presence of other chemical species.
Pathways of Decomposition and Intermediate Oxynitrate Formation
The thermolysis of hydrated scandium nitrate does not proceed directly to scandium oxide but involves a series of complex intermediate steps. Studies on this compound hexahydrate, Sc(NO₃)₃·6H₂O, reveal that the process begins with the condensation of four moles of the initial monomer. researchgate.net This initial step forms a cyclic tetramer with the formula Sc₄O₄(NO₃)₄·2H₂O. researchgate.netresearchgate.net
As the temperature increases, this tetrameric intermediate undergoes further changes. It gradually loses a mixture of water and nitric acid, specifically an azeotrope of H₂O–HNO₃. researchgate.netresearchgate.net This elimination leads to the formation of an intermediate oxynitrate, identified as Sc₄O₅(NO₃)₂. researchgate.netresearchgate.net At even higher temperatures, this oxynitrate decomposes further, leaving an unstable dimer, Sc₄O₆, which subsequently transforms into the final product, scandium oxide (Sc₂O₃). researchgate.netresearchgate.net The decomposition yields scandium oxide and nitrogen oxides upon heating. scandium.org
The general pathway for the thermal decomposition of hydrated rare earth nitrates, including scandium, often involves the formation of oxynitrates with the general formula RONO₃ as intermediates. nist.govnist.gov
Decomposition Stages of this compound Hydrate (B1144303)
| Temperature Range (°C) | Event/Product Formed | Reference |
|---|---|---|
| 40 - 140 | Dehydration of Sc(NO₃)₃·xH₂O | wikipedia.orgscielo.br |
| 140 - 220 | Formation of Sc₄O₅(NO₃)₃ | wikipedia.org |
| 188 - 292 | Major mass loss, formation of intermediate oxynitrates | researchgate.net |
Influence of Hydration State on Thermolysis
The hydration state of this compound critically affects its thermal decomposition (thermolysis). The compound exists in several hydrated forms, including dihydrate, trihydrate, and tetrahydrate. wikipedia.org The decomposition process is initiated by the removal of these water molecules. nist.govnist.gov
For instance, the thermolysis of this compound hexahydrate begins with a condensation reaction involving the hydrated monomers. researchgate.net The tetrahydrate, upon heating in air to 50°C, transforms into the dihydrate. wikipedia.org A further increase in temperature to 60°C converts the dihydrate into a basic nitrate, Sc₄O₃(NO₃)₃·6.5H₂O, and at 140–220°C, the oxynitrate Sc₄O₅(NO₃)₃ is formed. wikipedia.org This step-wise loss of water and the subsequent formation of intermediate basic nitrates and oxynitrates highlight that the thermolysis pathway is intrinsically linked to the initial number of water molecules coordinated to the scandium ion. researchgate.netwikipedia.org The presence of coordinated water can facilitate hydrolysis, leading to the formation of these oxynitrate intermediates rather than the anhydrous nitrate. researchgate.net
Effects of Chemical Modification on Decomposition Processes
Chemical modification of this compound, such as the introduction of other ligands, alters the structure of the scandium complex and consequently its thermal decomposition pathway. When this compound reacts with ligands like 2,2'-bipyridyl (bipy), it can form a dimeric, di-hydroxy bridged complex with the formula [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)]. nih.gov This structure, featuring eight-coordinate scandium centers, is notably different from the simple hydrated monomer and the subsequent tetrameric intermediates seen in the decomposition of pure hydrated this compound. researchgate.netnih.gov
Similarly, reaction with 2,2′:6,2′′-terpyridine (terpy) yields a monomeric, nine-coordinate complex, [Sc(terpy)(NO₃)₃]. nih.gov The formation of these stable, bulkier complexes with different coordination numbers and geometries necessitates different energy inputs and bond-breaking sequences for decomposition compared to the hydrated salt. The decomposition of such modified complexes would proceed through pathways dictated by the stability and structure of the ligand-scandium entity, rather than the simple oxynitrate pathway. nih.gov
Reaction Kinetics and Pathways in Complex Systems
In complex chemical systems, the reaction kinetics and pathways of this compound are dictated by the interacting species and the reaction environment. Scandium(III) is known to form labile complexes, allowing for rapid ligand exchange.
Studies involving the adsorption of scandium(III) from aqueous solutions onto a supported ionic liquid phase (SILP) show that the process is controlled by chemisorption. rsc.org The reaction kinetics follow a pseudo-second-order model, which involves the sharing or exchanging of electrons between the scandium ion and the adsorbent. rsc.org Equilibrium in this system is reached rapidly, within approximately 15 minutes. rsc.org
In the context of electron transfer reactions, the pathway can be complex. For example, in the scandium-coupled electron transfer from a superoxide (B77818) ion (O₂˙⁻) to p-benzoquinone derivatives, two distinct reaction pathways are observed: a stepwise pathway and a concerted pathway. rsc.org
Stepwise Pathway: Electron transfer occurs first, followed by the binding of the scandium complex to the resulting semiquinone radical anion. The rate of electron transfer in this pathway is independent of the scandium complex concentration. rsc.org
Concerted Pathway: The electron transfer and the binding of the scandium complex occur simultaneously. In this case, the reaction rate shows a first- or second-order dependence on the concentration of the scandium complex. rsc.org
The dominant pathway depends on the specific substituents on the p-benzoquinone derivative. rsc.org
The kinetics of complexation with chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) are also noteworthy. The complexation of the Sc³⁺ ion with DOTA is significantly faster than that of trivalent lanthanide ions. researchgate.net The resulting [Sc(dota)]⁻ complex is highly stable, with its proton-assisted decomplexation being much slower than that of corresponding lanthanide complexes. researchgate.net
Kinetic Models for this compound Reactions
| System | Kinetic Model/Pathway | Key Findings | Reference(s) |
|---|---|---|---|
| Adsorption on SILP | Pseudo-second-order | Rate controlled by chemisorption; equilibrium reached in ~15 min. | rsc.org |
| Electron transfer to p-benzoquinones | Stepwise and Concerted Pathways | Pathway depends on the substrate; rate dependence on [Sc³⁺] varies. | rsc.org |
Interfacial Chemistry and Solution Phase Phenomena of Scandium Nitrate
Studies on Scandium(III) Complex Formation in Acidic Media
The complexation of Scandium(III) in acidic aqueous solutions has been a subject of significant research, revealing its distinct behavior compared to lanthanoids. Potentiometric titrations have been employed to determine the stability constants of scandium complexes with various ligands. For instance, studies on scandium complexation with monobasic carboxylic acids in a potassium nitrate (B79036) medium have shown that the stability of these complexes is considerably greater than that of corresponding lanthanoid complexes. oup.com The thermodynamic parameters for the formation of these complexes, including changes in free energy, enthalpy, and entropy, have been calculated from stability constants measured at different temperatures. oup.com
In acidic pH ranges, scandium(III) exhibits unique coordination behavior. For example, with 2,X-dihydroxybenzoic acids, scandium(III) coordinates through the salicylate (B1505791) sites to form complexes like Sc(LH)⁺. asianpubs.org This is in contrast to yttrium(III), which binds only through the carboxylate group under similar conditions. asianpubs.org The stability of scandium(III) complexes with catechol derivatives has also been found to be higher than that of yttrium(III) complexes. researchgate.net Research has also been conducted on the complex formation of Sc(III) with ligands such as 2-nitroso-5-(N-propyl-3-sulfopropylamino)phenol, where scandium forms the most stable 1:1 complex among the tervalent metals studied, including the lanthanoids. oup.com
Investigations into the thermodynamics of scandium(III) complex ions have provided further insights. google.com The stability constants for scandium nitrate complexes have been a particular focus, underpinning the understanding of its solution chemistry. acs.org The hydrolysis of the Sc(III) ion is a competing reaction in aqueous solutions, and studies have often been conducted in acidic conditions to minimize this effect. oup.com
Table 1: Stability Constants of Scandium(III) Complexes with Various Ligands
| Ligand | Complex Species | Log of Stability Constant (log β) | Conditions | Reference |
|---|---|---|---|---|
| 2,X-dihydroxybenzoic acids | Sc(LH)⁺ | Not specified | Aqueous solution, low pH | asianpubs.org |
| 2-nitroso-5-(N-propyl-3-sulfopropylamino)phenol | ScL⁺ | Not specified | Ionic strength 0.1 M KNO₃, 25 °C | oup.com |
| Diethylenetriamine-N,N,N',N'',N''-pentaacetic acid (DTPA) | Sc(DTPA)²⁻ | 27.43 | Not specified | nih.govresearchgate.net |
| 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) | Sc(DOTA)⁻ | 30.79 | Not specified | nih.govresearchgate.net |
Ion-Exchange and Solvent Extraction Investigations for Scandium and Rare Earth Element Separation
The separation of scandium from rare earth elements (REEs) is a critical process, often leveraging the principles of ion exchange and solvent extraction in nitric acid media. Scandium's smaller ionic radius compared to the lanthanides leads to differences in complex formation and extraction behavior, which are exploited for its purification. tandfonline.com
Solvent extraction is a widely used technique for scandium recovery. researchgate.net Acidic organophosphorus extractants, such as di-(2-ethylhexyl) phosphoric acid (D2EHPA), are highly effective for extracting scandium. tandfonline.comnih.gov Synergistic systems, for instance, mixing D2EHPA with a neutral extractant like tri-n-butyl phosphate (B84403) (TBP), have been shown to enhance extraction efficiency and selectivity for scandium from acidic solutions. tandfonline.commdpi.commdpi.com For example, a mixture of 15% P204 (a commercial form of D2EHPA) and 5% TBP can achieve 100% scandium extraction. mdpi.com The nature of the mineral acid in the aqueous phase significantly influences the extraction. In nitric acid solutions with concentrations from 0.1 to 3.0 mol/L, scandium can be quantitatively extracted using a binary extractant system. matec-conferences.org
Anion-exchange chromatography is another effective method for separating scandium from REEs. In nitrate-methanol mixtures, the separation of scandium and rare earths has been demonstrated. acs.org Studies have also explored the use of anion-exchange resins in the sulfate (B86663) form, where scandium is adsorbed and can then be selectively eluted. journals.co.za The separation is based on the differential formation of anionic complexes; for instance, thorium can be extracted as an anionic complex from nitrate solutions using strong base anion-exchange resins. saimm.co.za
Table 2: Scandium Extraction Efficiency with Different Solvent Systems
| Extractant System | Aqueous Phase | Scandium Extraction Efficiency | Reference |
|---|---|---|---|
| 0.05 M D2EHPA + 0.05 M TBP in Shellsol D70 | Synthetic red mud leachate | >99% | tandfonline.com |
| 15% P204 + 5% TBP | Acidic solution | 100% | mdpi.com |
| Binary Extractant (TABAC-D2EHPA) | 0.1 – 3.0 mol/L HNO₃ | Quantitative | matec-conferences.org |
| Trioctylphosphineoxide (TOPO) | 0.5 – 7.0 mol/L HCl | Quantitative | matec-conferences.org |
| Versatic 10 + TBP | Aqueous solution, pH 4.9 | 100% | researchgate.net |
Structure of Aqueous this compound Solutions via Advanced Scattering Techniques
Advanced scattering techniques, such as Large-Angle X-ray Scattering (LAXS) and neutron diffraction, have provided detailed structural information about aqueous this compound solutions. oup.com These studies reveal the coordination environment of the Sc³⁺ ion in solution.
X-ray Absorption Near Edge Structure (XANES) studies support these findings, with simulations of a distorted monocapped trigonal prism structure for the ScO₇ moiety providing the best match to experimental data. researchgate.netoup.comresearchgate.net Neutron diffraction studies have also been employed to investigate clustering in aqueous this compound solutions, indicating the formation of clusters containing up to 10 scandium ions, with the size of these clusters being concentration-dependent. wikipedia.org The nitrate ion itself is weakly solvated, with a broad distribution of coordination numbers. oup.comresearchgate.netoup.com
Table 3: Structural Parameters of Aqueous this compound Solution from Scattering Studies
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Sc³⁺ Coordination Number | 7-8 (6-7 H₂O, 1 NO₃⁻) | LAXS, EPSR | researchgate.netoup.com |
| Sc³⁺-O(H₂O) Distance | 2.14 Å | LAXS, EPSR | researchgate.netoup.com |
| Sc³⁺-O(NO₃⁻) Distance | 2.14 Å | LAXS, EPSR | researchgate.netoup.com |
| Coordination Geometry | Distorted monocapped trigonal prism | LAXS, XANES | researchgate.netoup.com |
| Cluster Size | Up to 10 Sc³⁺ ions | Small Angle Neutron Scattering | wikipedia.org |
Future Research Directions and Emerging Paradigms
Exploration of Novel Coordination Architectures for Enhanced Functionality
The functionality of scandium-based materials is intrinsically linked to the coordination environment of the scandium(III) ion. Future research is intensely focused on designing and synthesizing novel coordination architectures to unlock enhanced or entirely new properties. Scandium nitrate (B79036) is a key starting material in this endeavor. smolecule.com
Researchers are exploring how different ligands and reaction conditions can influence the resulting structures, moving beyond simple mononuclear complexes to more intricate arrangements. For instance, the reaction of hydrated scandium nitrate with ligands like 2,2'-bipyridyl (bipy) has been shown to produce unusual dinuclear, hydroxy-bridged complexes, such as [(bipy)(NO3)2Sc(µ-OH)2Sc(NO3)2(bipy)]. mdpi.comresearchgate.net In this complex, the scandium centers are eight-coordinate, a geometry achieved through bonding with the bipyridyl ligand, two bidentate nitrate groups, and two bridging hydroxyl groups. researchgate.net This contrasts with the typical ten-coordinate complexes formed by larger lanthanide ions with similar ligands, highlighting scandium's unique coordination behavior. mdpi.com
Further studies have revealed a diversity of coordination numbers and geometries. X-ray crystallographic analysis of scandium(III) nitrato-complexes prepared in liquid dinitrogen tetroxide has identified anions like [Sc(NO3)5]2-, where scandium exhibits a novel nine-coordinate geometry. rsc.org Another example is the dimeric complex [Sc2(NO3)2(OH)2(H2O)6]Cl2, where each scandium ion is coordinated to a bidentate nitrate anion, two bridging hydroxide (B78521) ions, and three water molecules, resulting in a distorted pentagonal-bipyramidal ScO7 polyhedron. nih.gov These complex, often supramolecular, structures are held together by networks of hydrogen bonds, creating robust three-dimensional frameworks. nih.gov
The exploration of these architectures is not purely academic. The coordination geometry directly impacts the material's electronic, optical, and catalytic properties. By precisely controlling the synthesis to create specific coordination environments, researchers aim to tailor materials for specific functions, such as catalysts with higher selectivity or luminescent materials with improved efficiency. chemimpex.comscandium.org
Table 1: Examples of Novel Scandium Coordination Architectures
| Compound/Complex Ion | Coordination Number | Geometry Description | Key Ligands | Source(s) |
| [Sc(NO3)5]2- | 9 | Pseudotrigonal bipyramid | Nitrate | rsc.org |
| [(bipy)(NO3)2Sc(µ-OH)2Sc(NO3)2(bipy)] | 8 | Distorted triangulated dodecahedron | 2,2'-Bipyridyl, Nitrate, Hydroxide | mdpi.comresearchgate.net |
| [Sc2(NO3)2(OH)2(H2O)6]Cl2 | 7 | Distorted pentagonal-bipyramidal | Nitrate, Hydroxide, Aqua | nih.gov |
| [Sc(terpy)(NO3)3] | 9 | Tri-capped trigonal prism | 2,2′:6,2′′-Terpyridine, Nitrate | mdpi.comgla.ac.uk |
Integration into Next-Generation Multifunctional Materials
This compound serves as a critical precursor for embedding scandium into a variety of advanced materials, enhancing their properties for next-generation applications. chemimpex.comsamaterials.com Research is focused on moving beyond single-function materials to create multifunctional systems where scandium plays a key role.
A significant area of development is in energy materials. This compound is used to produce scandia-stabilized zirconia (ScSZ), a superior electrolyte for solid oxide fuel cells (SOFCs) that operate at high temperatures to convert chemical energy into electricity efficiently. samaterials.com Future work involves using techniques like electrostatic spray deposition with this compound as a precursor to fabricate dense, crack-free ScSZ thin films, which could lead to more compact and efficient SOFCs. Similarly, scandium-doped materials are being investigated as solid-state electrolytes and ionic conductors for advanced batteries. samaterials.com
In electronics and optoelectronics, this compound is employed in the synthesis of phosphors and luminescent materials for high-efficiency lighting and displays. chemimpex.com One emerging application is the use of scandium-incorporated indium oxide, prepared from this compound, as an electron transport layer in light-emitting field-effect transistors (LEFETs).
The unique properties of scandium are also leveraged in advanced ceramics and glass. The addition of scandium, often via the decomposition of this compound, acts as a grain refiner in ceramics, significantly improving strength and thermal shock resistance. scandium.org This is vital for components in the aerospace and automotive industries that must endure extreme temperatures. scandium.orgscandium.org In glass manufacturing, this compound helps create glasses with a higher refractive index and better thermal stability. scandium.org
The catalytic properties of scandium compounds are another major research avenue. This compound itself, or catalysts derived from it, are effective in various organic synthesis reactions, including polymerization and esterification. scandium.org The goal is to develop highly selective and efficient catalysts for the pharmaceutical and chemical industries. scandium.orgscandium.org
Table 2: Emerging Applications of this compound in Multifunctional Materials
| Application Area | Material | Role of Scandium/Scandium Nitrate | Emerging Research Focus | Source(s) |
| Energy | Scandia-Stabilized Zirconia (ScSZ) | Precursor for electrolyte in Solid Oxide Fuel Cells (SOFCs) | Fabrication of dense thin films for miniaturized and more efficient SOFCs. | samaterials.com |
| Electronics | Scandium-incorporated Indium Oxide | Precursor for electron transport layer in Light-Emitting Field-Effect Transistors (LEFETs). | Improving efficiency and performance of electronic components. | |
| Advanced Ceramics | Scandium-doped ceramics | Acts as a grain refiner, enhancing strength and thermal shock resistance. | Development of robust components for high-temperature aerospace and automotive applications. | scandium.orgscandium.org |
| Advanced Glass | Scandium-doped glass | Improves refractive index and resistance to thermal expansion. | Creating specialty glasses for advanced optical systems. | scandium.org |
| Catalysis | Scandium-based catalysts | Serves as a Lewis acid catalyst in organic synthesis. | Developing highly selective and efficient catalysts for green chemistry and pharmaceutical production. scandium.org | scandium.org |
Sustainable Synthesis and Recycling Methodologies for Scandium Compounds
The scarcity and high cost of extracting scandium from primary ore deposits present a significant barrier to its widespread use. scandium.orgresearchgate.net Consequently, a major thrust of future research is the development of sustainable and economically viable methods for both the initial synthesis of scandium compounds and the recycling of scandium from end-of-life products.
Future green synthesis routes aim to be more atom-efficient and use less hazardous solvents. ucl.ac.uk Research is exploring novel catalytic pathways, such as using scandium-based catalysts for the synthesis of bio-based polyesters from waste materials like cellulose (B213188) and glycerol. rsc.org Other approaches to synthesis include solid-state reactions, sol-gel processing, and hydrothermal synthesis, which can offer greater control over the final product while potentially reducing environmental impact. numberanalytics.com
Recycling is poised to become a critical source of scandium. "Urban mining," the recovery of valuable elements from electronic waste, is a key area of focus. scandium.org Given scandium's use in electronics and alloys, developing efficient processes to extract it from discarded devices is essential for resource sustainability. scandium.orgscandium.org
Current and developing recycling methodologies often involve a combination of hydrometallurgical and pyrometallurgical processes. researchgate.net A typical process for recovering scandium oxide from industrial waste like scandium carbonate involves:
Calcination: Heating the waste material to produce a crude scandium oxide. google.com
Leaching: Dissolving the crude oxide in acid to create a scandium-containing solution. google.com
Solvent Extraction/Ion Exchange: Using organic solvents or ion-exchange resins to selectively separate scandium from other impurity metals like iron, titanium, and uranium. scandium.orgnih.gov This is a challenging step due to the chemical similarities with other rare earth elements. nih.gov
Precipitation: Precipitating the scandium from the purified solution, for example, as scandium hydroxide or scandium oxalate. nih.gov
Final Calcination: Heating the precipitate to obtain high-purity scandium oxide. google.com
Research is ongoing to improve the efficiency and reduce the environmental footprint of these steps. This includes developing more selective extractants and adsorbents to improve separation factors and investigating novel precipitation agents. nih.gov For example, recent studies have explored enhanced sorption of scandium ions from nitrate solutions using remotely activated ion exchangers. researchgate.net The ultimate goal is to create a closed-loop life cycle for scandium, reducing reliance on primary mining and ensuring a stable supply for future technologies.
Q & A
Q. How should contaminated waste from this compound experiments be disposed of?
- Neutralize acidic waste with sodium bicarbonate before precipitation of Sc(OH)₃. Filter and store solid residues in labeled hazardous waste containers. Consult local regulations for disposal of heavy metal-contaminated liquids .
Data Presentation and Reproducibility
Q. What strategies enhance clarity when presenting this compound research data?
Q. How can researchers ensure reproducibility in studies involving this compound hydrates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
